Fmoc-alpha-methylalanine
Overview
Description
Fmoc-alpha-methylalanine is a synthetic amino acid that can be used as an anticancer agent . It has been shown to inhibit the growth of prostate cancer cells and induce cell death by inhibiting protein synthesis .
Synthesis Analysis
The synthesis of Fmoc-alpha-methylalanine involves multiple steps: deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .Molecular Structure Analysis
The molecular formula of Fmoc-alpha-methylalanine is C19H19NO4 . Its molecular weight is 325.36 g/mol . The structure of Fmoc-alpha-methylalanine includes a fluorenyl group, which contributes to its hydrophobicity and aromaticity .Chemical Reactions Analysis
Fmoc-alpha-methylalanine can self-assemble into supramolecular nanostructures under aqueous conditions . This self-assembly is facilitated by the inherent hydrophobicity and aromaticity of the Fmoc moiety .Physical And Chemical Properties Analysis
Fmoc-alpha-methylalanine has a predicted density of 1.256±0.06 g/cm3 . Its melting point is 182-188°C, and its boiling point is 544.3±33.0 °C . The refractive index is 1.614 .Scientific Research Applications
Peptide Synthesis
Fmoc-alpha-methylalanine plays a crucial role in the field of peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group is widely used for the protection of amino acids in automated solid-phase peptide synthesis due to its stability and ease of removal. The introduction of alpha-methylalanine, with its methyl group substitution, adds steric hindrance, which can be beneficial in controlling peptide conformation and enhancing the stability of peptides against enzymatic degradation. This makes Fmoc-alpha-methylalanine an important building block in the synthesis of therapeutic peptides and the study of protein-protein interactions. Research has demonstrated the direct synthesis of Fmoc-protected amino acids, including modifications to phenylalanines and 4-oxoamino acids, showcasing the versatility of Fmoc chemistry in synthesizing complex amino acid derivatives and peptides with specific functional properties (Deboves et al., 2001).
Protein Ligation and Modification
The application of Fmoc-alpha-methylalanine extends beyond peptide synthesis to protein ligation and modification techniques. Fmoc chemistry facilitates the incorporation of unnatural amino acids, like alpha-methylalanine, into peptides and proteins, enabling the study of protein structure and function, the development of protein-based therapeutics, and the creation of novel bioconjugates. For example, the use of Fmoc-protected amino acids in the synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis highlights the adaptability of Fmoc chemistry in producing peptides with modified backbones, which are of interest in the development of peptidomimetics and therapeutic agents with enhanced biological activity and stability (Biron & Kessler, 2005).
Self-Assembly and Material Science
Fmoc-modified amino acids, including alpha-methylalanine, have shown significant potential in the field of material science due to their self-assembly properties. The hydrophobic and aromatic nature of the Fmoc group, combined with the structural features of alpha-methylalanine, can lead to the formation of well-defined nanostructures. These self-assembled materials have applications ranging from biotemplating and drug delivery to the development of therapeutic and catalytic agents. The study of Fmoc-modified amino acids and short peptides as simple bio-inspired building blocks for the fabrication of functional materials showcases the intersection of organic chemistry and nanotechnology, opening new avenues for the development of biomaterials with tailored properties (Tao et al., 2016).
Future Directions
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-19(2,17(21)22)20-18(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,11H2,1-2H3,(H,20,23)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZZVEPRYYCBTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373235 | |
Record name | Fmoc-alpha-methylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-alpha-methylalanine | |
CAS RN |
94744-50-0 | |
Record name | 2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-2-methylpropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94744-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-a-Fmoc-a-aminoisobutyric acid, N-fmoc-c-a-methylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094744500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fmoc-alpha-methylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-a-Fmoc-a-aminoisobutyric acid, N-Fmoc-C-a-methylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.035 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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